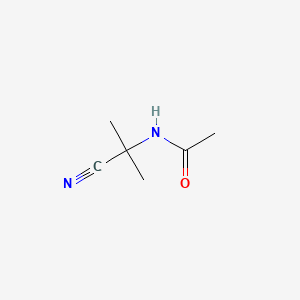

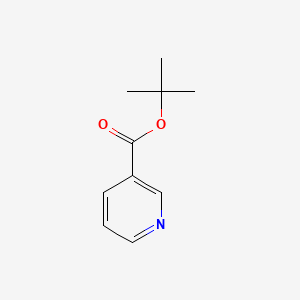

N-(1-Cyano-1-methylethyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyan-acetamides involves the reaction of substituted cyan-acetamides with gaseous methylnitrite in isopropanol at room temperature in the presence of a base. This process yields cyanoximes, such as 2-cyano-2-isonitroso-N-piperidynylacetamide and 2-cyano-2-isonitroso-N-morpholylacetamide, in 70-90% yield. These cyanoximes can be deprotonated to form anionic salts that react with metal solutions to form complexes, characterized by spectroscopic methods and X-ray analysis (Ratcliff et al., 2012).

Molecular Structure Analysis

The crystal structure of certain cyan-acetamide derivatives reveals information about the molecular geometry around metal cores and the configuration of anions in complexes. For example, cis-complexes with nearly planar geometry and cis-anti configurations by anions have been observed, contrasting with the trans–anti geometry in structures of uncomplexed compounds. Ab initio calculations align well with experimental values, providing insights into electron densities, energies of orbitals, and molecular electrostatic potentials (Ratcliff et al., 2012).

Chemical Reactions and Properties

Cyan-acetamides undergo a variety of chemical reactions, forming anionic salts and metal complexes with specific spectroscopic features and structural characteristics. These compounds exhibit non-electrolyte behavior in certain solvents, with complexation affecting their spectroscopic signatures and electrical conductivity. The synthesis and characterization of these compounds provide a foundation for understanding their chemical reactivity and interaction with different metal ions (Ratcliff et al., 2012).

Applications De Recherche Scientifique

Heterocyclic Synthesis

N-(1-Cyano-1-methylethyl)acetamide and its derivatives are crucial intermediates in the synthesis of various heterocyclic systems. Studies have shown that these compounds play a significant role in the development of novel heterocyclic structures, which are valuable in various fields including pharmaceuticals and materials science (Gouda et al., 2015).

Thermodynamic Properties

Research focusing on the thermodynamic properties of acetamides, including N-(1-Cyano-1-methylethyl)acetamide, provides critical insights into their phase behavior and vapor pressures. This is particularly important in the context of material science and chemical engineering, where understanding these properties can influence the design and optimization of processes (Štejfa et al., 2020).

Muscarinic Agonist Activity

Some acetamides, including derivatives of N-(1-Cyano-1-methylethyl)acetamide, exhibit muscarinic agonist activity. This makes them potential candidates for medical research, particularly in studying their interaction with cholinoreceptors, which are crucial in neurotransmission (Pukhalskaya et al., 2010).

Anticancer Agents

Some derivatives of N-(1-Cyano-1-methylethyl)acetamide have been studied for their potential as anticancer agents. The synthesis of these compounds and their evaluation in terms of anticancer activity is a significant area of research, contributing to the ongoing search for more effective cancer treatments (Evren et al., 2019).

Tyrosinase Inhibition

Studies on bi-heterocyclic acetamides derived from N-(1-Cyano-1-methylethyl)acetamide have shown that they can act as potent tyrosinase inhibitors. This is particularly relevant in addressing skin pigmentation disorders and provides a pathway for developing new therapeutic agents (Butt et al., 2019).

Coordination Complexes

Research into coordination complexes constructed from acetamide derivatives, including N-(1-Cyano-1-methylethyl)acetamide, highlights their potential in developing new materials with specific properties like antioxidant activity. This area of research opens up possibilities for applications in various fields, including materials science and biochemistry (Chkirate et al., 2019).

Acetylation in Drug Synthesis

N-(1-Cyano-1-methylethyl)acetamide plays a role in the chemoselective acetylation processes, critical in the synthesis of certain drugs. Understanding these processes helps in optimizing drug synthesis, making it more efficient and cost-effective (Magadum & Yadav, 2018).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-cyanopropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVSDJTIHCTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193650 | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-1-methylethyl)acetamide | |

CAS RN |

40652-06-0 | |

| Record name | N-(1-Cyano-1-methylethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040652060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-CYANO-1-METHYLETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6S4KQV46F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

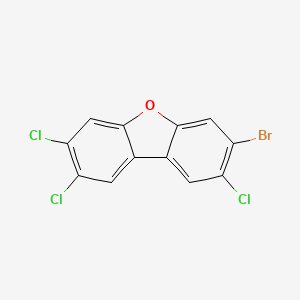

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)